Pyr-pro-leu-pro-asp-cys-cys-arg-gln-lys-thr-cys-ser-cys-arg-leu-tyr-glu-leu-leu-his-gly-ala-gly-asn-his-ala-ala-gly-ile-leu-thr-leu-NH2

Description

Primary Sequence Analysis of Orexin-A/Hypocretin-1

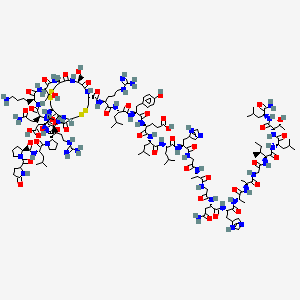

The canonical human Orexin-A sequence comprises 33 residues, beginning with an N-terminal pyroglutamyl group (PyroGlu¹) and ending with a C-terminal amidation. The central region (residues 6–14) contains four cysteine residues forming two intramolecular disulfide bonds (Cys⁶–Cys¹² and Cys⁷–Cys¹⁴), which stabilize a rigid β-hairpin structure. This motif is critical for maintaining the peptide’s tertiary structure and receptor-binding affinity. Comparative analysis reveals absolute conservation of the disulfide-bonded core across mammals, including humans, rodents, and cetaceans. The C-terminal half (residues 15–33) is less structured but includes conserved hydrophobic residues (Leu²⁰, Leu²¹, Ile²⁹) that mediate membrane interactions.

Post-Translational Modifications: Pyroglutamation and Disulfide Bridging

Orexin-A undergoes two PTMs: (1) N-terminal pyroglutamation , which protects against exopeptidase degradation, and (2) C-terminal amidation , enhancing receptor affinity. The disulfide bonds are indispensable for bioactivity. Studies using alanine-substituted analogs (e.g., [Ala⁶,¹²]Orexin-A) demonstrated a 50-fold reduction in OX1R activation potency (EC₅₀ = 4.1 nM vs. 0.068 nM for wild-type). Similarly, linearized Orexin-A (15–33) lacking disulfide bonds showed negligible stimulation of gastric acid secretion in vivo. These modifications collectively enhance metabolic stability and target specificity.

Conformational Dynamics in Aqueous vs. Membrane Environments

In aqueous solutions, Orexin-A adopts a compact conformation due to its disulfide bonds, as evidenced by nuclear magnetic resonance (NMR) spectroscopy. However, in membrane-mimetic environments (e.g., sodium dodecyl sulfate micelles), the C-terminal region undergoes α-helical folding, facilitating interactions with lipid bilayers. This structural plasticity enables dual functionality: the rigid N-terminal domain engages OX1R/OX2R receptors, while the flexible C-terminal domain mediates membrane anchoring. Notably, glucose inhibits orexin neurons by modulating tandem-pore potassium channels, suggesting environmental cues influence peptide dynamics.

Comparative Structural Analysis Across Species

Orexin-A exhibits remarkable evolutionary conservation in mammals but diverges in non-mammalian vertebrates (Table 1). For example:

- Xenopus laevis : Orexin-A is 31 residues long, lacks N-terminal pyroglutamation, and has six amino acid substitutions (e.g., Glu¹⁸ → Gln).

- Teleosts (zebrafish) : Orexin-A sequences are elongated (up to 42 residues) with additional proline-rich motifs absent in mammals.

| Species | Length (AA) | N-Terminal PTM | Disulfide Bonds | Key Variations |

|---|---|---|---|---|

| Human | 33 | PyroGlu¹ | Cys⁶–¹², Cys⁷–¹⁴ | None |

| Xenopus laevis | 31 | None | Cys⁴–¹⁰, Cys⁵–¹² | Glu¹⁸→Gln, Leu²⁹→Ile |

| Zebrafish | 42 | PyroGlu¹ | Cys⁶–¹², Cys⁷–¹⁴ | Pro²³–Pro²⁵ insertion |

These variations suggest adaptive evolution in receptor-binding domains, particularly in species with divergent feeding or sleep behaviors.

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16R,21R,24S,31R)-7-(4-aminobutyl)-10-(3-amino-3-oxopropyl)-13-(3-carbamimidamidopropyl)-31-[[(2S)-3-carboxy-2-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-[(1R)-1-hydroxyethyl]-24-(hydroxymethyl)-3,6,9,12,15,23,26,32-octaoxo-18,19,28,29-tetrathia-2,5,8,11,14,22,25,33-octazabicyclo[14.10.7]tritriacontane-21-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C152H243N47O44S4/c1-20-76(14)118(146(239)188-96(51-74(10)11)138(231)197-119(80(18)201)147(240)180-92(121(156)214)47-70(2)3)195-115(209)62-166-123(216)78(16)171-124(217)79(17)172-131(224)99(55-84-59-162-69-169-84)186-136(229)100(56-111(155)205)174-114(208)61-165-122(215)77(15)170-113(207)60-167-125(218)98(54-83-58-161-68-168-83)185-134(227)95(50-73(8)9)183-132(225)93(48-71(4)5)182-129(222)90(38-41-116(210)211)179-135(228)97(53-82-32-34-85(203)35-33-82)184-133(226)94(49-72(6)7)181-127(220)88(29-24-44-164-152(159)160)177-140(233)104-64-244-245-65-105-141(234)176-87(28-23-43-163-151(157)158)126(219)178-89(36-39-110(154)204)128(221)175-86(27-21-22-42-153)130(223)196-120(81(19)202)148(241)194-107(142(235)190-103(63-200)139(232)192-104)67-247-246-66-106(143(236)193-105)191-137(230)101(57-117(212)213)187-144(237)108-30-26-46-199(108)150(243)102(52-75(12)13)189-145(238)109-31-25-45-198(109)149(242)91-37-40-112(206)173-91/h32-35,58-59,68-81,86-109,118-120,200-203H,20-31,36-57,60-67,153H2,1-19H3,(H2,154,204)(H2,155,205)(H2,156,214)(H,161,168)(H,162,169)(H,165,215)(H,166,216)(H,167,218)(H,170,207)(H,171,217)(H,172,224)(H,173,206)(H,174,208)(H,175,221)(H,176,234)(H,177,233)(H,178,219)(H,179,228)(H,180,240)(H,181,220)(H,182,222)(H,183,225)(H,184,226)(H,185,227)(H,186,229)(H,187,237)(H,188,239)(H,189,238)(H,190,235)(H,191,230)(H,192,232)(H,193,236)(H,194,241)(H,195,209)(H,196,223)(H,197,231)(H,210,211)(H,212,213)(H4,157,158,163)(H4,159,160,164)/t76-,77-,78-,79-,80+,81+,86-,87-,88-,89-,90-,91?,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,118-,119-,120-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNHNCAUVYOTPM-PUNNRHMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CSSCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C8CCC(=O)N8)C(=O)NC(C(=O)N4)CO)C(C)O)CCCCN)CCC(=O)N)CCCNC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)C8CCC(=O)N8)C(=O)N[C@H](C(=O)N4)CO)[C@@H](C)O)CCCCN)CCC(=O)N)CCCNC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C152H243N47O44S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3561.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Pyr-pro-leu-pro-asp-cys-cys-arg-gln-lys-thr-cys-ser-cys-arg-leu-tyr-glu-leu-leu-his-gly-ala-gly-asn-his-ala-ala-gly-ile-leu-thr-leu-NH2 is a complex peptide with a diverse range of biological activities. This article explores its potential health benefits and mechanisms of action, supported by recent research findings and data tables.

Overview of Bioactive Peptides

Bioactive peptides are short protein fragments that can exert various physiological effects. Their activity depends on factors such as amino acid composition, sequence, molecular weight, and structural conformation. The biological activities of peptides can include antioxidant, immunomodulatory, anti-inflammatory, and antimicrobial effects .

Biological Activities of this compound

-

Antioxidant Activity :

- The peptide's structure suggests potential antioxidant properties due to the presence of amino acids like cysteine and tyrosine, which are known for their radical-scavenging abilities. Cysteine's thiol group can react with free radicals, while tyrosine can donate protons to stabilize reactive species .

- Mechanism : Antioxidant peptides typically act by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.

-

Immunomodulatory Effects :

- The peptide may enhance immune responses by modulating cytokine production and promoting antibody formation. This is particularly relevant in conditions where immune regulation is disrupted .

- Case Study : Research has shown that certain bioactive peptides derived from food proteins can stimulate immune cell activity, suggesting that similar mechanisms may apply to this peptide.

-

Anti-inflammatory Properties :

- The presence of specific amino acids like leucine and arginine may confer anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting an anti-inflammatory phenotype in macrophages .

- Research Findings : Studies indicate that peptides from dairy sources exhibit significant anti-inflammatory activity, which may be paralleled by this peptide's structure.

-

Potential Therapeutic Applications :

- Given its diverse biological activities, this peptide could be explored for therapeutic applications in chronic diseases such as diabetes, obesity, and autoimmune disorders .

- Example Applications : Bioactive peptides have been utilized in formulations aimed at improving metabolic health and reducing inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Relevant Amino Acids |

|---|---|---|

| Antioxidant | Scavenging ROS, inhibiting lipid peroxidation | Cysteine, Tyrosine |

| Immunomodulatory | Modulating cytokines, enhancing antibody production | Arginine, Leucine |

| Anti-inflammatory | Inhibiting pro-inflammatory cytokines | Leucine, Aspartic Acid |

| Antimicrobial | Potential inhibition of microbial growth | Cysteine, Arginine |

Research Findings

Recent studies have highlighted the importance of peptide sequences in determining biological activity. For instance:

- A study found that peptides with specific sequences exhibit enhanced antioxidant properties when certain hydrophobic residues are present at the N-terminal position .

- Another investigation demonstrated that bioactive peptides derived from marine sources show promising anti-inflammatory effects through their interactions with immune cells .

Scientific Research Applications

Biological Functions

Orexin A is primarily involved in the regulation of:

- Appetite and Energy Homeostasis : Orexin A stimulates appetite and energy expenditure, making it a critical player in metabolic regulation. It interacts with various neurotransmitter systems to influence feeding behavior and energy balance .

- Sleep-Wake Cycle : This peptide is crucial for maintaining wakefulness and regulating sleep patterns. Its deficiency has been linked to narcolepsy, a disorder characterized by excessive daytime sleepiness and sudden sleep attacks .

- Reward Pathways : Orexin A is implicated in the brain's reward system, influencing motivation and the reinforcement of behaviors associated with food intake and addiction .

Therapeutic Potential

The diverse functions of Orexin A have led to its investigation in various therapeutic contexts:

- Obesity Treatment : Given its role in appetite regulation, Orexin A is being studied as a potential target for obesity treatments. Modulating its signaling pathways could help control overeating and promote weight loss .

- Sleep Disorders : Research indicates that Orexin A may be beneficial in treating sleep disorders like narcolepsy. Enhancing orexin signaling could improve wakefulness in affected individuals .

- Addiction Therapy : Due to its involvement in reward pathways, Orexin A is being explored as a target for addiction therapies. By manipulating orexin levels, it may be possible to reduce cravings and relapse rates in substance abuse disorders .

Orexin A and Obesity

A study published in Nature demonstrated that administration of Orexin A in obese mice resulted in reduced food intake and increased energy expenditure. The findings suggest that targeting orexin receptors could be a viable strategy for obesity management .

Orexin A in Narcolepsy

Research highlighted in The Journal of Neuroscience found that patients with narcolepsy had significantly lower levels of Orexin A compared to healthy controls. This deficiency was linked to the symptoms of excessive daytime sleepiness and cataplexy, underscoring the peptide's critical role in sleep regulation .

Orexin A and Addiction

A study published in Neuropsychopharmacology explored the effects of Orexin A on cocaine addiction models. The results indicated that orexin receptor antagonists reduced cocaine-seeking behavior, suggesting that modulating orexin signaling could be an effective approach to treat addiction .

Comparison with Similar Compounds

Key Research Findings

- Stability : The N-terminal Pyr and C-terminal -NH₂ in the target peptide enhance plasma stability compared to unmodified analogs (e.g., peptide) .

- Structural Dynamics : The Cys-rich region likely adopts a β-sheet or loop conformation, similar to antimicrobial peptides like defensins .

- Contradictions: While emphasizes therapeutic versatility, longer peptides like the target may face bioavailability hurdles due to size, necessitating delivery innovations (e.g., liposomal encapsulation) .

Q & A

Q. Tables for Key Parameters

| Analytical Technique | Key Parameters | Application |

|---|---|---|

| Reverse-phase HPLC | Gradient: 5–60% acetonitrile/0.1% TFA | Purification, purity assessment |

| MALDI-TOF MS | Matrix: α-cyano-4-hydroxycinnamic acid | Mass verification |

| CD Spectroscopy | Wavelength: 190–260 nm, 25°C | Secondary structure analysis |

| MD Simulations | Force field: CHARMM36, 100 ns runtime | Conformational stability prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.